molecular formula C27H19N3 B11543440 4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline CAS No. 310458-92-5

4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline

Cat. No.: B11543440
CAS No.: 310458-92-5
M. Wt: 385.5 g/mol
InChI Key: DJDXSNHOXRUVKL-UHFFFAOYSA-N
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Description

4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenylethynylphenyl compound under basic conditions to form the azo compound.

The reaction conditions often include maintaining a low temperature during the diazotization process to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological stain due to its vivid color.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that can interact with cellular components. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(phenyldiazenyl)aniline
  • N,N-dimethyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]aniline
  • 4-[(E)-phenyldiazenyl]phenol

Comparison

Compared to similar compounds, 4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline is unique due to the presence of both a phenyldiazenyl group and a phenylethynylphenyl group. This structural complexity may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

310458-92-5

Molecular Formula

C27H19N3

Molecular Weight

385.5 g/mol

IUPAC Name

N-(4-phenyldiazenylphenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine

InChI

InChI=1S/C27H19N3/c1-3-7-22(8-4-1)11-12-23-13-15-24(16-14-23)21-28-25-17-19-27(20-18-25)30-29-26-9-5-2-6-10-26/h1-10,13-21H

InChI Key

DJDXSNHOXRUVKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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